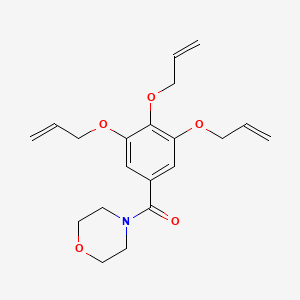
Morpholine, 4-(3,4,5-triallyloxybenzoyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is an organic compound with the molecular formula C20H25NO5. It is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with three allyloxy groups at the 3, 4, and 5 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine typically involves the reaction of 3,4,5-tris(allyloxy)benzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4,5-Tris(allyloxy)benzoic acid and morpholine.
Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The specific mechanism of action of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the morpholine ring and allyloxy groups may allow it to bind to specific sites on proteins or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-[3,4,5-Tris(methoxy)benzoyl]morpholine: Similar structure but with methoxy groups instead of allyloxy groups.
4-[3,4,5-Tris(ethoxy)benzoyl]morpholine: Similar structure but with ethoxy groups instead of allyloxy groups.
Uniqueness
4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is unique due to the presence of allyloxy groups, which can undergo various chemical transformations, providing versatility in synthetic applications. The combination of the morpholine ring and the tris(allyloxy)benzoyl moiety also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
64038-92-2 |
|---|---|
分子式 |
C20H25NO5 |
分子量 |
359.4 g/mol |
IUPAC名 |
morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2 |
InChIキー |
DWYPPQMSNPLNQQ-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



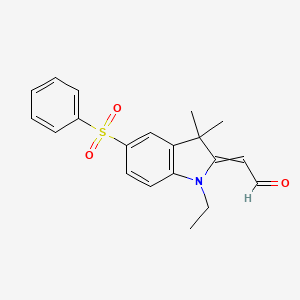

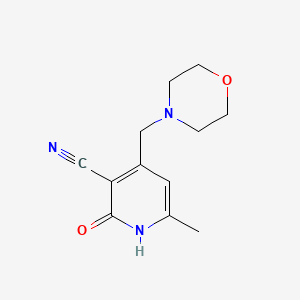
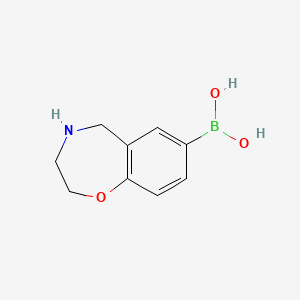
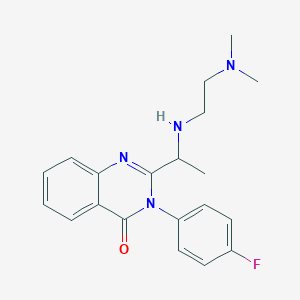

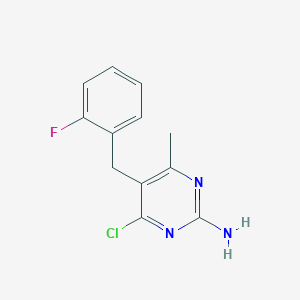


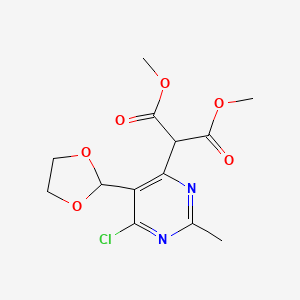
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
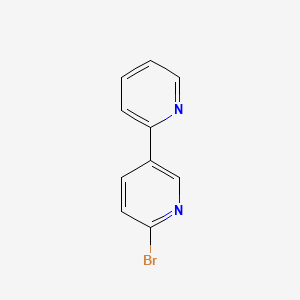
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
